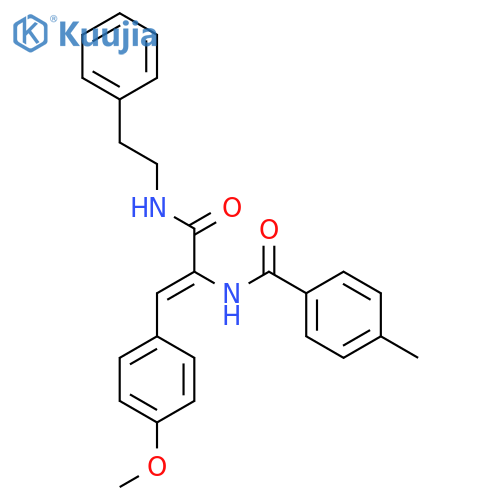Cas no 297145-54-1 ((2Z)-3-(4-methoxyphenyl)-2-(4-methylphenyl)formamido-N-(2-phenylethyl)prop-2-enamide)

297145-54-1 structure
商品名:(2Z)-3-(4-methoxyphenyl)-2-(4-methylphenyl)formamido-N-(2-phenylethyl)prop-2-enamide
(2Z)-3-(4-methoxyphenyl)-2-(4-methylphenyl)formamido-N-(2-phenylethyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (2Z)-3-(4-methoxyphenyl)-2-(4-methylphenyl)formamido-N-(2-phenylethyl)prop-2-enamide
- AKOS003626572
- F0095-1982
- (2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHYLPHENYL)FORMAMIDO]-N-(2-PHENYLETHYL)PROP-2-ENAMIDE
- N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-4-methylbenzamide
- (Z)-N-(1-(4-methoxyphenyl)-3-oxo-3-(phenethylamino)prop-1-en-2-yl)-4-methylbenzamide
- 297145-54-1
-
- インチ: 1S/C26H26N2O3/c1-19-8-12-22(13-9-19)25(29)28-24(18-21-10-14-23(31-2)15-11-21)26(30)27-17-16-20-6-4-3-5-7-20/h3-15,18H,16-17H2,1-2H3,(H,27,30)(H,28,29)/b24-18-
- InChIKey: MWJBYLHRLQIJPD-MOHJPFBDSA-N
- ほほえんだ: O=C(/C(=C/C1C=CC(=CC=1)OC)/NC(C1C=CC(C)=CC=1)=O)NCCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 414.19434270g/mol
- どういたいしつりょう: 414.19434270g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 31
- 回転可能化学結合数: 8
- 複雑さ: 596
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.4Ų
- 疎水性パラメータ計算基準値(XlogP): 5
(2Z)-3-(4-methoxyphenyl)-2-(4-methylphenyl)formamido-N-(2-phenylethyl)prop-2-enamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0095-1982-50mg |
(2Z)-3-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
297145-54-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0095-1982-5μmol |
(2Z)-3-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
297145-54-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0095-1982-20μmol |
(2Z)-3-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
297145-54-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0095-1982-2μmol |
(2Z)-3-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
297145-54-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0095-1982-10mg |
(2Z)-3-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
297145-54-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0095-1982-30mg |
(2Z)-3-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
297145-54-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0095-1982-10μmol |
(2Z)-3-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
297145-54-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0095-1982-2mg |
(2Z)-3-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
297145-54-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0095-1982-40mg |
(2Z)-3-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
297145-54-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0095-1982-5mg |
(2Z)-3-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
297145-54-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
(2Z)-3-(4-methoxyphenyl)-2-(4-methylphenyl)formamido-N-(2-phenylethyl)prop-2-enamide 関連文献
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
297145-54-1 ((2Z)-3-(4-methoxyphenyl)-2-(4-methylphenyl)formamido-N-(2-phenylethyl)prop-2-enamide) 関連製品
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
